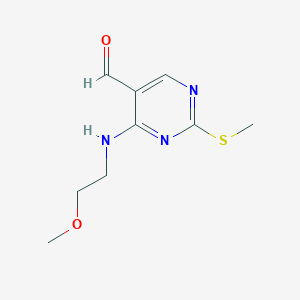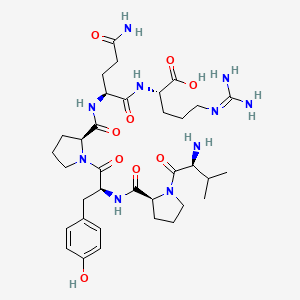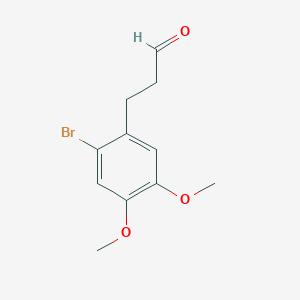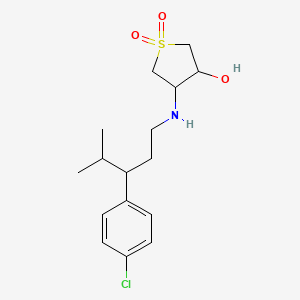![molecular formula C13H22O3 B12630175 2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate CAS No. 918813-56-6](/img/structure/B12630175.png)
2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethylacetat ist eine organische Verbindung mit einer komplexen Struktur. Sie ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Industrie. Die Verbindung zeichnet sich durch ihre einzigartige Cyclopentylringstruktur aus, die zu ihren besonderen chemischen Eigenschaften beiträgt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethylacetat beinhaltet typischerweise mehrere Schritte. Ein gängiges Verfahren umfasst die Reaktion eines Cyclopentanon-Derivats mit einem geeigneten Alkylierungsmittel unter kontrollierten Bedingungen. Die Reaktion wird oft durch eine Base wie Natriumhydrid oder Kaliumcarbonat katalysiert, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Batch-Reaktionen umfassen. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen, einschließlich Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig gesteuert, um das gewünschte Ergebnis zu erzielen. Das Endprodukt wird in der Regel durch Techniken wie Destillation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethylacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Die Acetylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride beinhalten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethylacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Die Forschung ist im Gange, um ihre potenziellen therapeutischen Eigenschaften zu erforschen.
Industrie: Es wird bei der Herstellung verschiedener chemischer Produkte und Zwischenprodukte verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethylacetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyljasmonat: Eine strukturell verwandte Verbindung mit ähnlichen Cyclopentylringmerkmalen.
Cyclopentanessigsäure-Derivate: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethylacetat ist aufgrund seiner spezifischen funktionellen Gruppen und Stereochemie einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Vielseitigkeit in verschiedenen Reaktionen und Anwendungen hebt es von anderen ähnlichen Verbindungen ab.
Eigenschaften
CAS-Nummer |
918813-56-6 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
2-[(1R)-1-methyl-2-oxo-3-propan-2-ylcyclopentyl]ethyl acetate |
InChI |
InChI=1S/C13H22O3/c1-9(2)11-5-6-13(4,12(11)15)7-8-16-10(3)14/h9,11H,5-8H2,1-4H3/t11?,13-/m1/s1 |
InChI-Schlüssel |
DAQWDPPJIKTMKT-GLGOKHISSA-N |
Isomerische SMILES |
CC(C)C1CC[C@](C1=O)(C)CCOC(=O)C |
Kanonische SMILES |
CC(C)C1CCC(C1=O)(C)CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)


![Methyl 3-[(prop-2-en-1-yl)amino]butanoate](/img/structure/B12630115.png)

![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)

![methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)
![(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B12630151.png)
![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)


